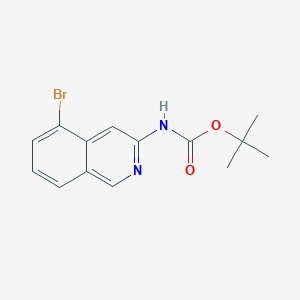
3,5-Dichloro-2-phenylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a phenyl group at the 2nd position of the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-phenylquinoxaline typically involves the condensation of 3,5-dichloroaniline with 2-phenylglyoxal. This reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction yields the desired quinoxaline derivative after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
3,5-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
3,5-Dichloro-2-phenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 3,5-Dichloro-2-phenylquinoxaline involves its interaction with various molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound can also intercalate into DNA, disrupting the replication and transcription processes. These interactions lead to the inhibition of cell growth and proliferation, making it effective against cancer cells .
類似化合物との比較
Similar Compounds
- 2,3-Dichloroquinoxaline
- 2-Phenylquinoxaline
- 3,6-Dichloro-2-phenylquinoxaline
Uniqueness
3,5-Dichloro-2-phenylquinoxaline is unique due to the specific positioning of the chlorine atoms and the phenyl group, which confer distinct chemical and biological properties. Compared to other quinoxaline derivatives, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .
特性
分子式 |
C14H8Cl2N2 |
|---|---|
分子量 |
275.1 g/mol |
IUPAC名 |
3,5-dichloro-2-phenylquinoxaline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-4-8-11-13(10)18-14(16)12(17-11)9-5-2-1-3-6-9/h1-8H |
InChIキー |
HXLLPRIHUKTXPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)




